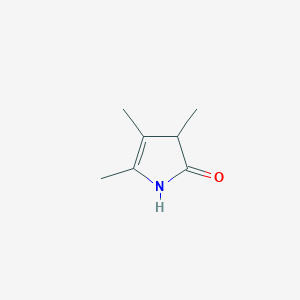![molecular formula C7H6N2O2 B12857116 6-Aminobenzo[d]oxazol-5-ol CAS No. 783366-34-7](/img/structure/B12857116.png)
6-Aminobenzo[d]oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminobenzo[d]oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused benzene and oxazole ring system, with an amino group at the 6th position and a hydroxyl group at the 5th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Aminobenzo[d]oxazol-5-ol involves the reaction of 2-aminophenol with cyanogen bromide under basic conditions. This reaction leads to the formation of the oxazole ring through cyclization. Another method involves the use of microwave-assisted synthesis, where 2-aminobenzoxazole is reacted with 2-bromoacetophenone in a mixture of water and isopropanol under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, catalyst-free methods are preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminobenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, quinone derivatives, and reduced heterocyclic compounds .
Applications De Recherche Scientifique
6-Aminobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used as a probe in biological studies to investigate enzyme functions and receptor interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 6-Aminobenzo[d]oxazol-5-ol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the hydroxyl group at the 5th position.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of an amino group.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of an amino group.
Uniqueness
6-Aminobenzo[d]oxazol-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the oxazole ring. This dual functionality allows for a wider range of chemical reactions and biological interactions compared to its analogs .
Propriétés
Numéro CAS |
783366-34-7 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
6-amino-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-7-5(2-6(4)10)9-3-11-7/h1-3,10H,8H2 |
Clé InChI |
UFOLCEDMDHPYKE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1OC=N2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
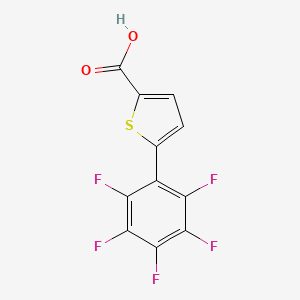
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)


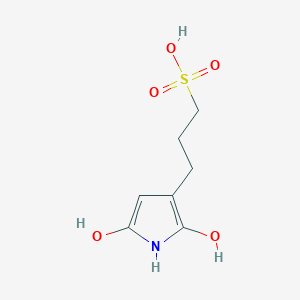
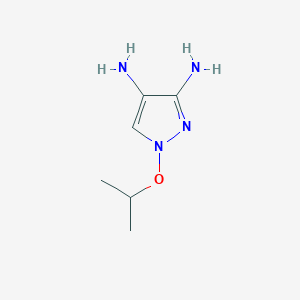
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
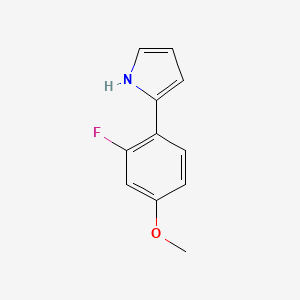
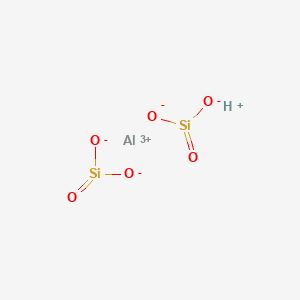
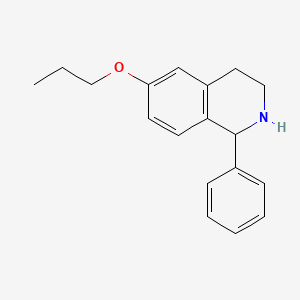
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
